molecular formula C14H14N6 B6470743 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640843-73-6

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6470743
CAS No.: 2640843-73-6
M. Wt: 266.30 g/mol
InChI Key: WJCHJMMDWQIYTM-UHFFFAOYSA-N
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Description

3-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a cyano group at position 2 and a piperazine linker connected to a pyrimidine ring at position 2. Its molecular formula is C₁₆H₁₇N₇ (molecular weight: 307.36 g/mol). The compound’s structure combines aromatic nitrogen-containing rings with a flexible piperazine moiety, making it a candidate for diverse biological interactions, particularly in central nervous system (CNS) or kinase-targeted therapies .

Properties

IUPAC Name

3-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-10-12-13(2-1-4-17-12)19-6-8-20(9-7-19)14-3-5-16-11-18-14/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCHJMMDWQIYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step reactions. One common method involves the reaction of 4-(pyrimidin-4-yl)piperazine with 2-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile C₁₆H₁₇N₇ 307.36 Pyridine-2-cyano, unsubstituted pyrimidine CNS modulation, kinase inhibition
3-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile C₁₆H₁₉N₇ 309.37 Pyrimidine-6-(dimethylamino) Enhanced lipophilicity, receptor binding
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C₂₁H₂₀N₄S 360.47 4-Phenyl, 6-thiophene, methylpiperazine Structural studies, drug design
1-Pyrimidinylpiperazine (1-PP) C₈H₁₂N₄ 164.21 Pyrimidinylpiperazine (metabolite) Anxiolytic, alcohol dependency therapy

Key Observations:

  • Piperazine Modifications : Methylation of the piperazine ring (as in C₂₁H₂₀N₄S) reduces basicity, which may alter solubility and metabolic stability .
  • Aromaticity and Bulk : The phenyl and thiophene groups in C₂₁H₂₀N₄S introduce steric bulk, likely affecting binding affinity in protein targets .

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